

physicochemical properties of 2-(2-Fluorophenoxy)-3-nitropyridine

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Compound of Interest

Compound Name: 2-(2-Fluorophenoxy)-3-nitropyridine

Cat. No.: B069018

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An In-depth Technical Guide to the Physicochemical Properties of **2-(2-Fluorophenoxy)-3-nitropyridine**

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-(2-Fluorophenoxy)-3-nitropyridine**, a heterocyclic aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines key molecular identifiers and physical constants. In the absence of specific published experimental data for certain properties like solubility, pKa, and logP, this guide furnishes detailed, standard experimental protocols for their determination, equipping researchers with the necessary methodologies for in-house characterization.

Core Physicochemical Data

The fundamental physicochemical properties of **2-(2-Fluorophenoxy)-3-nitropyridine** are summarized below. This data is essential for its identification, handling, and application in a research setting.

Property	Value	Source
CAS Number	175135-65-6	[1] [2]
Molecular Formula	C ₁₁ H ₇ FN ₂ O ₃	[1]
Molecular Weight	234.18 g/mol	[1]
Melting Point	90 °C	[1] [2]
Boiling Point	Data not available	
Solubility	See Experimental Protocol	
pKa	See Experimental Protocol	
logP	See Experimental Protocol	
Storage	Sealed in dry, Room Temperature	[1] [2]

Experimental Protocols for Property Determination

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard procedures in organic chemistry and are applicable for the characterization of **2-(2-Fluorophenoxy)-3-nitropyridine**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[\[3\]](#) A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[\[4\]](#)
- Thermometer[\[3\]](#)
- Mortar and pestle (optional, for grinding)[\[3\]](#)

Procedure:

- **Sample Preparation:** Place a small amount of **2-(2-Fluorophenoxy)-3-nitropyridine** on a clean, dry surface. If the crystals are not fine, gently grind them into a fine powder.[4]
- **Loading the Capillary Tube:** Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube, aiming for a sample height of approximately 3 mm.[5]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block or attach it to the thermometer in the Thiele tube apparatus.
- **Heating:**
 - **Rapid Determination (Optional):** Heat the apparatus rapidly to get an approximate melting point. This helps in saving time for the accurate measurement.
 - **Accurate Determination:** Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate of about 1-2°C per minute.[5]
- **Observation and Recording:**
 - Record the temperature (T1) at which the first drop of liquid appears.
 - Record the temperature (T2) at which the last solid crystal melts completely.
 - The melting point is reported as the range T1 - T2.[6]
- **Purity Assessment:** A broad melting range (greater than 2°C) may indicate the presence of impurities.[3]

Solubility Determination

Solubility provides insights into the polarity of a molecule and helps in selecting appropriate solvents for reactions, purification, and formulation.[7] A general qualitative scheme is presented here.

Materials:

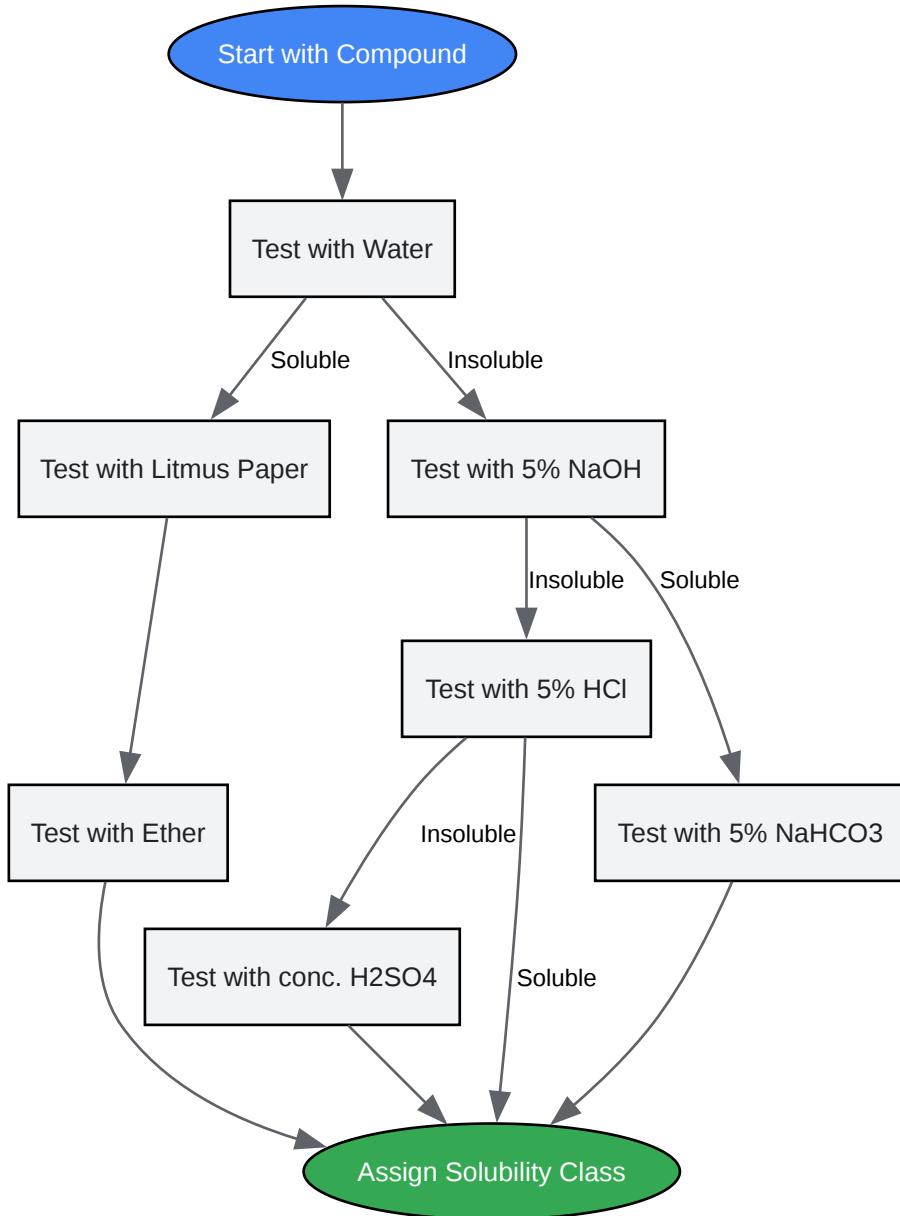
- Test tubes
- Vortex mixer or stirring rod
- **2-(2-Fluorophenoxy)-3-nitropyridine**
- Solvents: Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Diethyl Ether, Concentrated H₂SO₄[\[8\]](#)[\[9\]](#)

Procedure:

- Water Solubility:
 - Add approximately 25 mg of the compound to a test tube.
 - Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.
[\[8\]](#)
 - Observe if the compound dissolves completely. If it dissolves, test the solution with litmus or pH paper to determine if it is acidic or basic.[\[9\]](#)
- Acid/Base Solubility (if water-insoluble):
 - 5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Solubility indicates an acidic functional group.[\[9\]](#)
 - 5% NaHCO₃ Test: If soluble in NaOH, test a fresh sample with 5% NaHCO₃. Solubility in this weaker base suggests a strong organic acid.[\[8\]](#)
 - 5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. Solubility indicates a basic functional group, such as an amine.[\[8\]](#)
- Ether Solubility: Test the solubility in a non-polar organic solvent like diethyl ether using the same procedure as for water.[\[8\]](#)

- Concentrated Sulfuric Acid: If the compound is insoluble in all the above, carefully test its solubility in cold, concentrated H_2SO_4 . Solubility may indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.

Experimental Workflow for Solubility Testing



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A simplified workflow for qualitative solubility analysis.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) quantifies the acidity of a compound in solution.

Potentiometric titration is a highly accurate method for its determination.[10]

Apparatus:

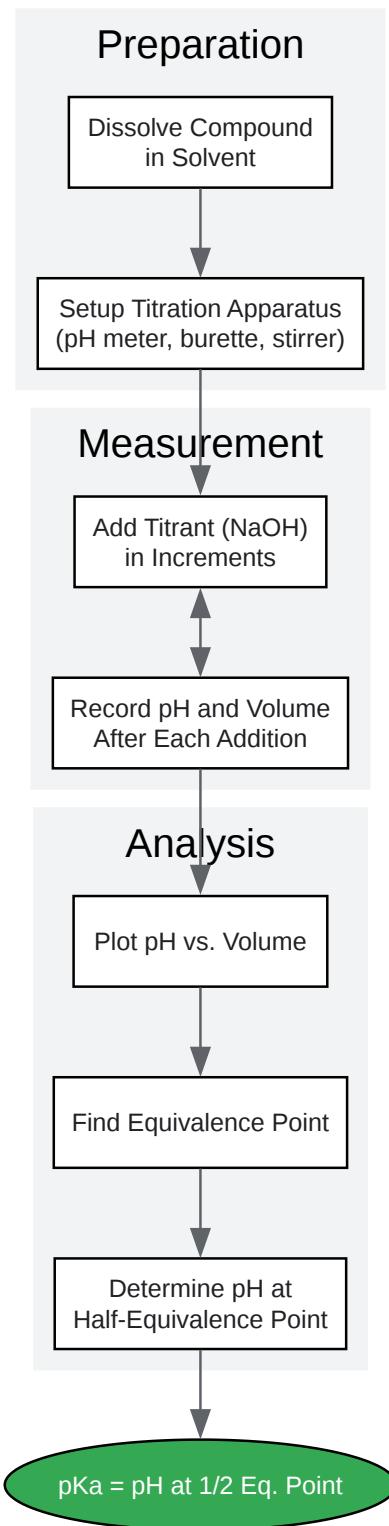
- pH meter with a suitable electrode
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)[10]
- Solvent (e.g., water, or a water-organic co-solvent if solubility is low)[11]

Procedure:

- Sample Preparation: Accurately weigh a sample of **2-(2-Fluorophenoxy)-3-nitropyridine** and dissolve it in a known volume of the chosen solvent in a beaker.
- Titration Setup: Place the beaker on a magnetic stir plate, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
- Initial Measurement: Record the initial pH of the solution before adding any titrant.
- Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Collect more data points near the equivalence point where the pH changes most rapidly.
- Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
 - Determine the volume at the equivalence point (the steepest point of the curve).

- The pH at the half-equivalence point (half the volume of the equivalence point) is equal to the pKa of the compound.[12]

Workflow for pKa Determination via Titration



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Process flow for determining pKa by potentiometric titration.

logP Determination (Shake-Flask Method)

The partition coefficient (P), expressed as logP, measures a compound's lipophilicity by describing its distribution between an organic and an aqueous phase.[13] The shake-flask method is the traditional and most widely accepted technique.

Materials:

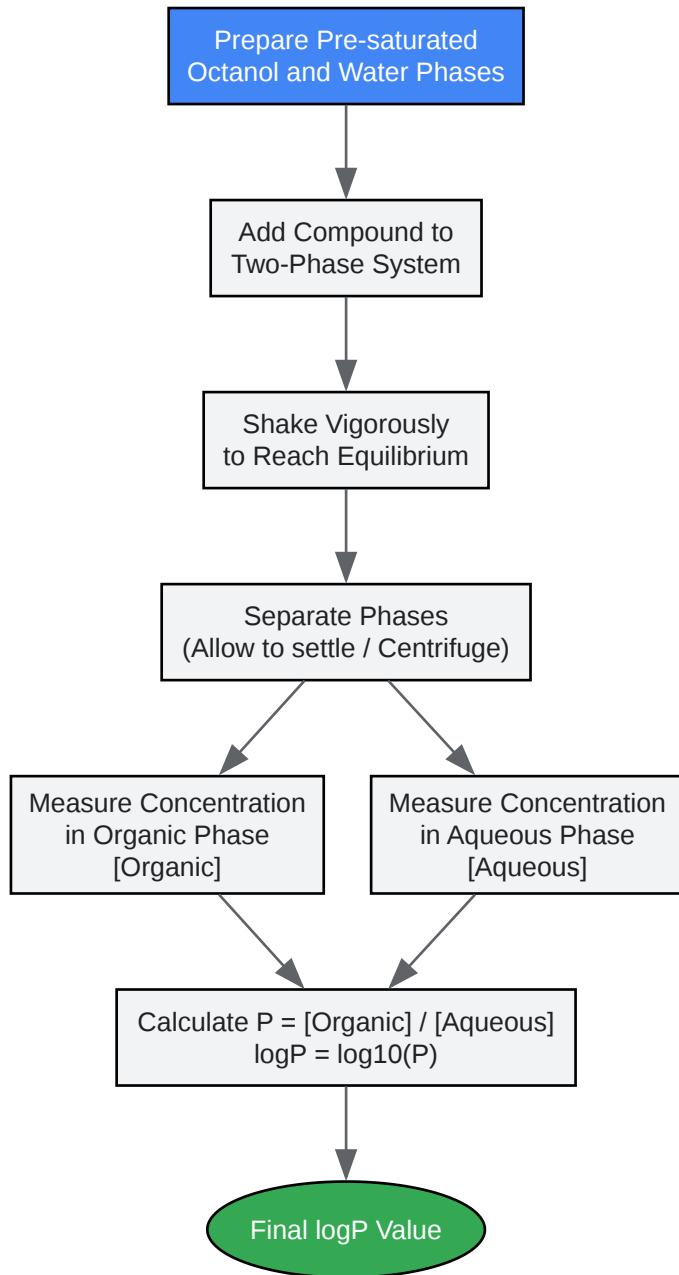
- n-Octanol (pre-saturated with water)
- Water or buffer (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)[14]
- Separatory funnel or screw-capped vials
- Shaker or vortex mixer
- Centrifuge (optional)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[14]
- Sample Addition: Prepare a stock solution of **2-(2-Fluorophenoxy)-3-nitropyridine** in one of the phases (typically the one in which it is more soluble). Add a small aliquot of this stock solution to a known volume of the two-phase system. The final concentration should be low enough to avoid saturation in either phase.
- Partitioning: Shake the mixture vigorously for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.[14]

- Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions and ensure a clean separation.
- Concentration Measurement: Carefully take a sample from both the aqueous and the organic layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy, after creating a calibration curve).
- Calculation:
 - The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase: $P = [\text{Organic}] / [\text{Aqueous}]$.
 - The logP is the base-10 logarithm of this value: $\log P = \log_{10}(P)$.[\[13\]](#)

Workflow for logP Determination (Shake-Flask)

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Experimental workflow for the shake-flask logP method.

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